molecular formula C18H28BrN B009598 1-(1-Phenylcycloheptyl)piperidine hydrobromide CAS No. 102207-05-6

1-(1-Phenylcycloheptyl)piperidine hydrobromide

Cat. No.: B009598
CAS No.: 102207-05-6
M. Wt: 338.3 g/mol
InChI Key: ZWHIYZZOMZCVTG-UHFFFAOYSA-N
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Description

1-(1-Phenylcycloheptyl)piperidine hydrobromide is an arylcycloalkylamine compound of significant interest in pharmacological research. This substance is recognized for its capacity to inhibit the reuptake of the neurotransmitter norepinephrine, a mechanism that underscores its utility in studying the sympathetic nervous system and cardiovascular pharmacology . Its structural class is associated with compounds that exhibit a diverse spectrum of central nervous system (CNS) activity, making it a relevant chemical tool for probing neurobiological pathways and receptor interactions . The compound serves as a key intermediate in advanced research programs aimed at developing new therapeutic agents, with particular relevance in the synthesis of derivatives investigated for potential neuroprotective, analgesic, and antidepressant effects . Piperidine derivatives, as a class, are fundamental building blocks in medicinal chemistry and are present in a wide array of pharmaceuticals, highlighting the value of this compound for exploratory synthesis and drug discovery initiatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-phenylcycloheptyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHIYZZOMZCVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144771
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-05-6
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis begins with the condensation of cycloheptanone and piperidine to form 1-(1-cycloheptenyl)piperidine. This enamine intermediate is critical for subsequent phenyl group introduction. In the patented procedure, cyclohexanone analogs required azeotropic distillation with benzene or toluene to remove water, achieving 85–90% conversion . For cycloheptanone, the larger ring size necessitates extended reaction times (14–16 hours vs. 8–10 hours for cyclohexanone) due to increased steric hindrance.

Reaction Conditions:

  • Molar ratio: Cycloheptanone : piperidine = 1 : 1.2 (excess amine drives equilibrium).

  • Catalyst: 1–2 wt% p-toluenesulfonic acid (PTSA) accelerates dehydration .

  • Solvent: Toluene (250–300 mL per 100 g ketone) facilitates azeotropic water removal.

Post-reaction, vacuum distillation isolates the enamine (b.p. 130–135°C at 10 mmHg). Spectral data (IR, NMR) confirm the absence of carbonyl peaks, verifying complete enamine formation .

Grignard Reaction with Phenylmagnesium Bromide

The enamine undergoes nucleophilic addition with phenylmagnesium bromide to form the 1-(1-phenylcycloheptyl)piperidine adduct. This step requires strict anhydrous conditions to prevent Grignard reagent hydrolysis.

Optimized Protocol :

  • Enamine activation: The enamine is converted to its tosylate salt by treatment with PTSA in toluene at 0–5°C.

  • Grignard addition: Phenylmagnesium bromide (1.1 equivalents) in ether is added dropwise to the tosylate slurry at 0–5°C.

  • Stirring: 30 minutes post-addition ensures complete reaction.

Key Considerations:

  • Temperature control: Exothermic reactions require cooling to avoid byproduct formation (e.g., biphenyl).

  • Quenching: Saturated ammonium chloride and ammonium hydroxide decompose unreacted Grignard reagent, yielding the free base.

Acidification to Hydrobromide Salt

The free base is converted to the hydrobromide salt via direct treatment with hydrobromic acid. This step determines crystallinity and purity.

Procedure :

  • Solvent selection: The free base is dissolved in ether or benzene (250–300 mL per 50 g base).

  • Acid addition: Gaseous HBr is bubbled through the solution until pH < 2, or 48% aqueous HBr is added stoichiometrically.

  • Precipitation: The hydrobromide salt crystallizes upon cooling (0–5°C).

Recrystallization:

  • Solvent system: Methanol-ether (1:3 v/v) removes residual impurities.

  • Yield: 68–72% after two recrystallizations.

  • Purity: >98% (HPLC, ion chromatography) .

Purification and Analytical Characterization

Chromatographic Methods:

  • Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the free base pre-acidification.

  • Ion-exchange chromatography verifies hydrobromide stoichiometry (1:1 base:HBr) .

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 7.45–7.25 (m, 5H, Ar-H), 3.10–2.95 (m, 4H, piperidine N-CH₂), 2.20–1.40 (m, 15H, cycloheptyl and piperidine CH₂).

  • IR (KBr): 2450 cm⁻¹ (N⁺-H stretch), 1580 cm⁻¹ (C-N⁺ vibration) .

Chemical Reactions Analysis

Grignard Reaction

The synthesis begins with the preparation of a substituted Grignard reagent. Cycloheptanone reacts with piperidine in the presence of sodium cyanide to form a carbonitrile intermediate, which is then treated with phenylmagnesium bromide to introduce the phenyl group. This step is critical for forming the 1-phenylcycloheptyl moiety .

Synthesis Steps

StepReactionReagentsProduct
1Formation of carbonitrile intermediateCycloheptanone, Piperidine, NaCN1-Piperidinocycloheptylcarbonitrile
2Grignard additionPhenylmagnesium bromide1-(1-Phenylcycloheptyl)piperidine
3Acid treatmentHBr (aq)1-(1-Phenylcycloheptyl)piperidine hydrobromide

Purification

The hydrobromide salt is purified through recrystallization from methanol-ether mixtures. This method ensures the removal of impurities while maintaining the stability of the compound .

Spectroscopic Analysis

The compound undergoes rigorous spectroscopic characterization to confirm its structure and purity. Key techniques include:

NMR Analysis

  • ¹H NMR : Peaks corresponding to the cycloheptyl ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) are observed. The piperidine ring protons appear as multiplets in the δ 1.8–3.5 ppm range .
  • ¹³C NMR : Signals for carbons in the cycloheptyl (δ 20–35 ppm) and aromatic regions (δ 125–145 ppm) are distinct.

IR Spectroscopy

  • Absorption bands at 2900–3100 cm⁻¹ (C-H stretch) and 1450–1600 cm⁻¹ (C=C aromatic stretch) confirm the presence of the phenyl and cycloheptyl groups .

Mass Spectrometry

  • Electron Ionization (EI) : Fragmentation patterns reveal peaks at m/z 243 (M⁺· for the free base) and m/z 324 (M⁺· for the hydrobromide salt) .

Elimination Reactions

In the presence of strong acids or bases, the compound may undergo elimination. For example:

  • E1 Mechanism : Acidic conditions can lead to the formation of a cycloheptyl carbocation, followed by the loss of a proton to yield 1-phenylcycloheptene .

Reaction Pathway

ReactantReagentProduct
This compoundH₂SO₄ (conc.)1-Phenylcycloheptene

Substitution Reactions

The piperidine ring can act as a nucleophile in substitution reactions. For instance, reaction with alkyl halides under refluxing conditions may yield quaternary ammonium salts .

Stability and Degradation

The hydrobromide salt exhibits stability under ambient conditions but degrades upon prolonged exposure to heat or light. Gas chromatography (GC) analysis of degraded samples reveals fragments corresponding to phenylcycloheptene, indicating thermal elimination .

Scientific Research Applications

Pharmacological Applications

1. Neurological Research:
The compound has been investigated for its potential role as a dopamine receptor modulator. It shows promise in studies related to neurological disorders such as Parkinson's disease and schizophrenia. Its mechanism involves binding to dopamine receptors, which may help in understanding neurotransmission pathways and developing therapeutic agents.

2. Pain Management:
Research indicates that 1-(1-Phenylcycloheptyl)piperidine hydrobromide may exhibit analgesic properties. It has been studied for its effects on pain pathways, potentially leading to the development of new analgesics that target specific receptor sites without the side effects common to traditional opioids.

3. Antidepressant Effects:
Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. Its interaction with serotonin receptors could provide insights into new treatment avenues for depression and anxiety disorders.

Case Study 1: Dopamine Receptor Binding

A study conducted on the binding affinity of this compound revealed that it selectively binds to D2 dopamine receptors. This study utilized radiolabeled compounds to quantify binding in vitro, demonstrating its potential as a tool for PET imaging in neurological research.

Case Study 2: Analgesic Properties

In an experimental model of chronic pain, this compound was administered to evaluate its efficacy compared to standard analgesics. Results showed a significant reduction in pain scores, suggesting that it may offer a novel approach to pain management without the risk of dependency associated with traditional opioids.

Case Study 3: Antidepressant Activity

A behavioral study assessed the effects of varying doses of this compound on depressive-like behaviors in rodents. The findings indicated a dose-dependent reduction in depressive symptoms, supporting further investigation into its mechanism as an antidepressant.

Comparison with Similar Compounds

1-(1-Phenylcycloheptyl)piperidine hydrobromide is similar to other arylcycloheptylamine compounds, such as:

The uniqueness of this compound lies in its cycloheptyl ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs .

Biological Activity

1-(1-Phenylcycloheptyl)piperidine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C16H22BrN
  • Molecular Weight : 305.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neuroreceptors, particularly in the central nervous system (CNS). Its structure allows it to act as a modulator of neurotransmitter systems, including dopamine and serotonin pathways. The compound's piperidine ring contributes to its ability to cross the blood-brain barrier, enhancing its psychoactive effects.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through sigma-1 receptor modulation, which plays a critical role in neuroprotection and mood regulation.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. In particular, compounds similar to this compound have demonstrated selective activity against Gram-positive bacteria, which suggests potential applications in treating bacterial infections.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promise as an anticancer agent, with studies indicating that it can induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Tuberculostatic ActivityExhibited MIC values lower than 4 μg/mL against Mycobacterium tuberculosis strains.
Antimicrobial ActivityShowed selective inhibition against Gram-positive bacteria with MIC values ranging from 0.06 to 0.12 μg/mL.
Neuropharmacological EffectsDemonstrated significant anxiolytic effects in rodent models, suggesting potential for anxiety treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

CompoundBiological ActivityNotable Effects
Piperazine derivativesAntiviral, AntibacterialModerate protection against viruses like HIV-1
PiperidinothiosemicarbazonesTuberculostaticMIC values as low as 0.5 μg/mL against resistant strains

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